

Application Notes and Protocols for BMS-566394

Administration in Mouse Models

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Compound of Interest

Compound Name: BMS-566394

Cat. No.: B1667222

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Introduction

BMS-566394 is a potent and selective small molecule inhibitor of ADAM17 (A Disintegrin and Metalloproteinase 17), also known as TNF- α Converting Enzyme (TACE).[1] ADAM17 is a critical sheddase that processes and releases the extracellular domains of numerous transmembrane proteins, including growth factors, cytokines, and their receptors.[2][3] By cleaving these substrates, ADAM17 plays a pivotal role in activating key signaling pathways involved in cancer progression and inflammation, such as the Epidermal Growth Factor Receptor (EGFR) and Notch pathways, as well as regulating the release of the pro-inflammatory cytokine TNF- α . [2][4][5]

These application notes provide a comprehensive guide for the preclinical in vivo evaluation of **BMS-566394** in mouse models of cancer and inflammation. The protocols detailed below are based on established methodologies for similar ADAM17 inhibitors and provide a framework for assessing the anti-tumor and anti-inflammatory efficacy of **BMS-566394**.

Data Presentation

The following tables summarize representative quantitative data from in vivo mouse studies of ADAM17 inhibitors structurally or functionally related to **BMS-566394**, providing a basis for experimental design.

Table 1: Representative In Vivo Efficacy of an ADAM17/10 Inhibitor (INCB3619) in a Colon Cancer Mouse Model

Treatment Group	Dose (mg/kg/day)	Administration Route	Mouse Model	Efficacy Outcome	Reference
Vehicle Control	0	Oral	ApcMin	-	[4]
INCB3619	120	Oral	ApcMin	Reduced intestinal tumor multiplicity	[4]

Note: This data is for the ADAM17/10 inhibitor INCB3619 and serves as a reference for designing studies with **BMS-566394**.

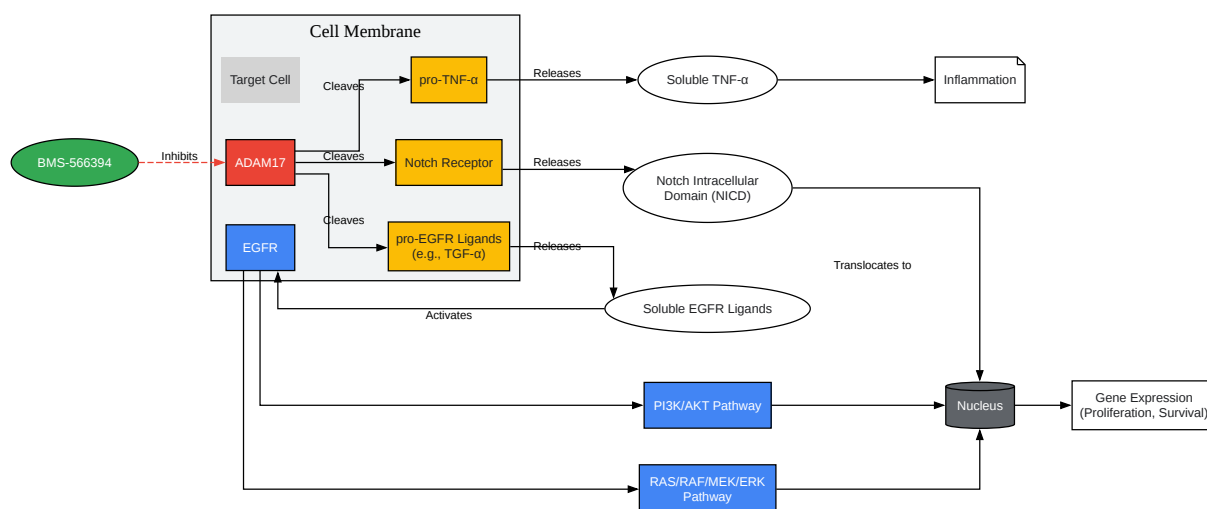
Table 2: Representative In Vivo Administration of an ADAM17 Inhibitor (GW280264X) in an Acute Inflammation Mouse Model

Treatment Group	Dose (µg/kg)	Administration Route	Mouse Model	Efficacy Outcome	Reference
Vehicle Control	0	Intraperitoneal	LPS-induced acute liver injury	-	[6]
GW280264X	500	Intraperitoneal	LPS-induced acute liver injury	Attenuation of liver injury markers	[6]

Note: This data is for the ADAM17 inhibitor GW280264X and provides a starting point for dosing in inflammation models.

Signaling Pathways

BMS-566394, as an inhibitor of ADAM17, is expected to modulate several key signaling pathways implicated in cancer and inflammation.



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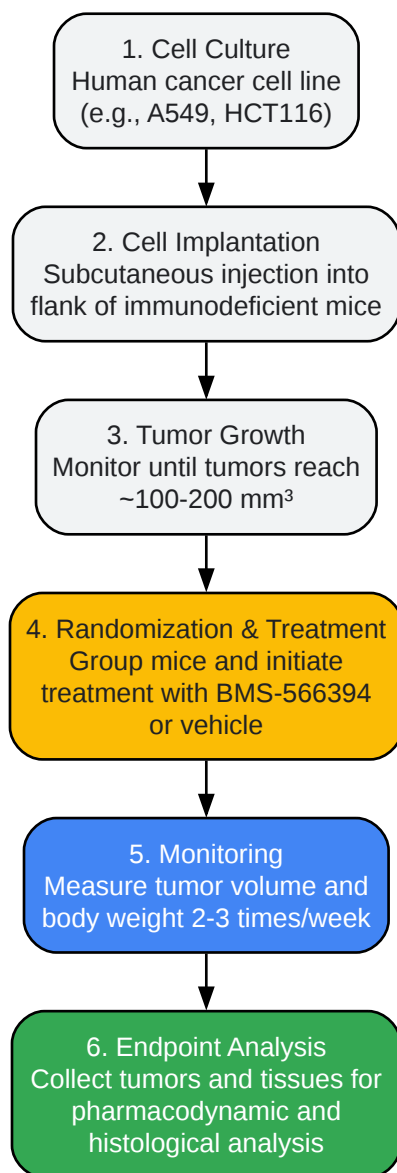
Caption: ADAM17 signaling pathways inhibited by **BMS-566394**.

Experimental Protocols

The following are detailed protocols for evaluating **BMS-566394** in mouse models of cancer and inflammation.

Protocol 1: Evaluation of **BMS-566394** in a Human Tumor Xenograft Mouse Model

This protocol outlines the procedure for assessing the anti-tumor efficacy of **BMS-566394** in a subcutaneous xenograft model.



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Caption: Xenograft study experimental workflow.

Materials:

- Human cancer cell line (e.g., A549, HCT116)
- Culture medium and supplements
- Immunodeficient mice (e.g., BALB/c nude or NSG)

- **BMS-566394**
- Vehicle for formulation (e.g., 0.5% methylcellulose)[7]
- Matrigel (optional, for enhanced tumor take)
- Calipers for tumor measurement
- Anesthesia

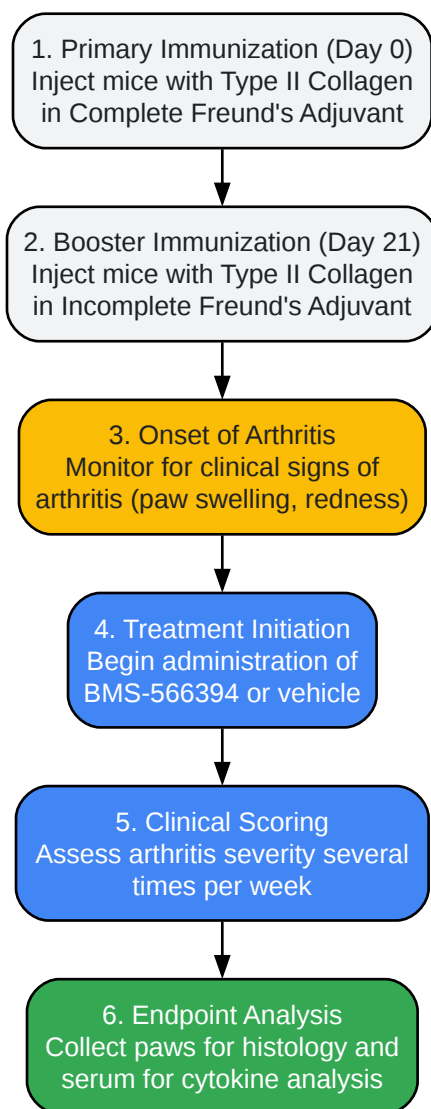
Procedure:

- Cell Culture and Preparation:
 - Culture human cancer cells in appropriate medium until they reach 80-90% confluency.
 - Harvest cells using trypsin and wash with sterile PBS.
 - Resuspend cells in sterile PBS (or a mixture of PBS and Matrigel) at a concentration of 5×10^7 cells/mL.[7]
- Tumor Cell Implantation:
 - Subcutaneously inject 100 μ L of the cell suspension (5×10^6 cells) into the flank of each mouse.
- Tumor Growth and Monitoring:
 - Allow tumors to grow until they reach an average volume of 100-200 mm³.
 - Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- Randomization and Treatment:
 - Randomize mice into treatment groups (e.g., vehicle control, **BMS-566394** at various doses).

- Prepare **BMS-566394** formulation. Based on studies with the related compound INCB3619, a starting dose for oral administration could be in the range of 60-120 mg/kg, administered daily.[4][8]
- Administer **BMS-566394** or vehicle to the respective groups via oral gavage or intraperitoneal injection.
- Efficacy Assessment:
 - Continue to monitor tumor volume and body weight throughout the study.
 - At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice.
- Endpoint Analysis:
 - Excise tumors and weigh them.
 - Collect tumor tissue and other organs for pharmacodynamic analysis (e.g., Western blot for p-EGFR, Notch signaling components) and histological evaluation.

Protocol 2: Evaluation of BMS-566394 in a Collagen-Induced Arthritis (CIA) Mouse Model

This protocol describes the induction of arthritis in mice and subsequent treatment with **BMS-566394** to evaluate its anti-inflammatory effects.



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